Calcium 2-hydroxy-4-(methylthio)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

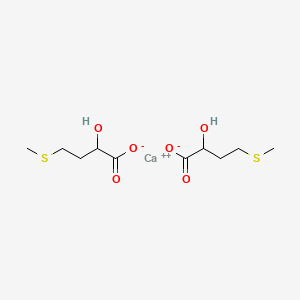

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVDWASZFDIEH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

583-91-5 (Parent) | |

| Record name | Methioninehydroxyanalog calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80919308 | |

| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-44-7, 14676-91-6 | |

| Record name | Methioninehydroxyanalog calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(2-hydroxy-4-(methylthio)butyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VK0YS654L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Calcium 2-hydroxy-4-(methylthio)butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-hydroxy-4-(methylthio)butanoate, also known as methionine hydroxy analog calcium salt, is a compound of significant interest in the pharmaceutical and nutritional sciences. It serves as a precursor to the essential amino acid methionine and is utilized in various applications, including animal feed supplementation and potentially in human nutrition.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data summaries, and visual representations of the key processes.

Introduction

This compound is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).[3] HMTBA is a naturally occurring precursor of methionine in some biological systems.[1] The calcium salt form offers advantages in terms of stability and handling, making it a preferred choice for various applications.[2] This document outlines the primary methods for its synthesis and the analytical techniques employed for its thorough characterization.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the neutralization reaction between 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and a suitable calcium source.

General Reaction Scheme

The fundamental reaction is an acid-base neutralization, which can be represented as follows:

2 CH₃SCH₂CH₂CH(OH)COOH + Ca(OH)₂ → [CH₃SCH₂CH₂CH(OH)COO]₂Ca + 2 H₂O

Alternatively, calcium oxide (CaO) or calcium carbonate (CaCO₃) can be used as the calcium source.[4][5]

Experimental Protocol

The following protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

2-hydroxy-4-(methylthio)butanoic acid (HMTBA)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

Mixing Drier or a suitable reaction vessel with heating and stirring capabilities

Procedure:

-

Charging the Reactor: To a combination drying machine, add a stoichiometric amount of calcium hydroxide.[4]

-

Addition of HMTBA: Continuously add a solution of 2-hydroxy-4-(methylthio)butanoic acid to the reactor containing the calcium hydroxide.[4] Alternatively, both reactants can be added simultaneously.[4]

-

Reaction: The reaction is carried out with constant stirring. The temperature of the material is maintained above 100°C to facilitate the evaporation of water formed during the reaction.[4]

-

Completion and Drying: The reaction is considered complete when the temperature of the mixture no longer rises.[4] Following the completion of the reaction, continue drying the product for an additional 35-40 minutes to ensure the removal of residual moisture.[4]

-

Product Isolation: After drying, the product is cooled, pulverized, and screened to obtain a fine powder of this compound.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈CaO₆S₂ | [3] |

| Molecular Weight | 338.45 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [2][][7] |

| Melting Point | >270°C (decomposes) | [][8] |

| Solubility | Sparingly soluble in water | [] |

| CAS Number | 4857-44-7 | [3] |

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of the compound.

-

¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Carbon-13 NMR is used to determine the types of carbon atoms present.

| ¹H NMR Spectral Data | |

| Instrument | Varian CFT-20 |

| Reference | [3] |

| ¹³C NMR Spectral Data | |

| Source of Sample | Tokyo Kasei Kogyo Company, Ltd. |

| Reference | [3] |

IR spectroscopy is used to identify the functional groups present in the molecule.

| IR Spectral Data | |

| Technique | KBr Wafer |

| Source of Sample | Tokyo Kasei Kogyo Company, Ltd. |

| Reference | [3] |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Electrospray ionization (ESI-MS) is a common technique used for this compound.[9][10]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis. A simple RP-HPLC method has been developed for the simultaneous determination of Calcium-DL-2-hydroxy-4-(methylthio) butyrate (B1204436) in pharmaceutical formulations.[11]

Experimental Protocol: RP-HPLC Method

-

Column: Waters XBridge 250 mm x 4.6 mm C18 column with 5µm particle size.[11]

-

Mobile Phase: A binary mixture of ammonium (B1175870) hydrogen sulphate buffer (pH 7.0) and acetonitrile.[11]

-

Elution: Gradient mode.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detector at 210 nm.[11]

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for its preparation, while the analytical techniques outlined are essential for confirming the identity, purity, and structure of the final product. The provided data and workflows serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

References

- 1. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | C10H18CaO6S2 | CID 107344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102675171A - Preparation method of 2-hydroxy-4-methylthio-calcium butyrate - Google Patents [patents.google.com]

- 5. US4855495A - Enhanced 2-hydroxy-4-methylthiobutanoic acid composition and method of preparation - Google Patents [patents.google.com]

- 7. Calcium 2-Hydroxy-4-(Methylthio)Butyrate | CymitQuimica [cymitquimica.com]

- 8. Calcium bis(2-hydroxy-4-(methylthio)butyrate) | 4857-44-7 [chemicalbook.com]

- 9. Metal chelates of 2-hydroxy-4-methylthiobutanoic acid in animal feeding. Part 2: Further characterizations, in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical Properties of Calcium 2-hydroxy-4-(methylthio)butanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Calcium 2-hydroxy-4-(methylthio)butanoate, a compound of significant interest in animal nutrition and metabolic research. This document details its chemical identity, physical characteristics, and provides insights into relevant experimental methodologies and metabolic pathways.

Chemical Identity and Structure

This compound, also known as the calcium salt of methionine hydroxy analog (MHA), is a stable and bioavailable source of methionine, an essential amino acid. Its chemical structure consists of a calcium cation and two molecules of 2-hydroxy-4-(methylthio)butanoate.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | calcium bis(2-hydroxy-4-(methylthio)butanoate) |

| CAS Number | 4857-44-7 |

| Molecular Formula | C10H18CaO6S2 |

| Molecular Weight | 338.45 g/mol |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following tables summarize the key quantitative data available for this compound.

Table 2: Physical Properties

| Property | Value |

| Appearance | White or almost white crystalline powder |

| Melting Point | >270 °C (with decomposition) |

| Solubility in Water | Sparingly soluble |

| Solubility in DMSO | 55 mg/mL (162.51 mM) (Sonication recommended) |

Table 3: Chemical Properties

| Property | Value |

| pKa (of the free acid) | 4.03 (Strongest Acidic) |

| Stability | Stable under recommended storage conditions |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not extensively published. However, based on standard laboratory procedures for similar organic salts, the following methodologies can be applied.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined using the equilibrium solubility method.

Methodology:

-

An excess amount of the compound is added to a known volume of purified water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for the quantification of 2-hydroxy-4-(methylthio)butanoic acid, the active component of the calcium salt.

Methodology:

-

Sample Preparation: A known weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration. Standard solutions are prepared by diluting the stock solution.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase. The composition can be isocratic or a gradient.

-

Flow Rate: A constant flow rate is maintained.

-

Detection: UV detection at an appropriate wavelength is commonly employed.

-

-

Analysis: The standard solutions are injected into the HPLC system to generate a calibration curve. The sample solution is then injected, and the concentration of the analyte is determined by comparing its peak area to the calibration curve.

Metabolic and Synthetic Pathways

Metabolic Pathway: Conversion to Methionine

This compound serves as a precursor to the essential amino acid L-methionine. One of the proposed natural pathways for the formation of the active acid involves the metabolism of 5'-deoxy-5'-methylthioadenosine (MTA).

Caption: Proposed metabolic pathway of 2-hydroxy-4-(methylthio)butanoic acid.

Synthetic Workflow

The synthesis of this compound typically involves the neutralization of 2-hydroxy-4-(methylthio)butanoic acid with a calcium source.

Caption: Generalized synthetic workflow for the compound.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for professionals in research and development. The data presented, along with the generalized experimental protocols and pathway diagrams, offer a foundational understanding of this important compound. Further research to elucidate more detailed experimental parameters and explore its full range of biological activities is encouraged.

A Technical Guide to the Mechanism of Action of 2-hydroxy-4-(methylthio)butanoate (HMTBA) as a Methionine Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds. In animal nutrition and potentially in therapeutic applications, synthetic sources of methionine are of significant interest. One such precursor is 2-hydroxy-4-(methylthio)butanoate (HMTBA), a hydroxy analogue of methionine. This technical guide provides an in-depth analysis of the mechanism of action by which HMTBA serves as a source of L-methionine, focusing on its absorption, metabolic conversion, and bioavailability.

Absorption of HMTBA

Unlike amino acids such as DL-methionine (DL-Met), which are absorbed via multiple carrier-mediated systems, HMTBA is primarily absorbed through a different mechanism. It is mainly taken up by the monocarboxylate transporter 1 (MCT1), a process coupled with the activity of the Na+/H+ exchanger (NHE3)[1][2][3]. This transport can occur along the entire gastrointestinal tract, with significant absorption in the upper portions[3][4]. In ruminants, HMTBA can also be absorbed through passive diffusion across the rumen and omasum wall[5][6].

The chemical nature of HMTBA, having a hydroxyl group instead of an amino group, classifies it as an organic acid[7]. This property influences its absorption mechanism, which can be more effective under certain physiological conditions, such as heat stress, compared to the energy-dependent transport of methionine[4].

Metabolic Conversion of HMTBA to L-Methionine

The biological activity of HMTBA is dependent on its conversion to L-methionine. This is a two-step enzymatic process that occurs in various tissues, including the liver, kidneys, and small intestine[1][2][8][9].

Step 1: Oxidation to 2-keto-4-(methylthio)butanoic acid (KMB)

The initial step is the stereospecific oxidation of the D- and L-isomers of HMTBA to a common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB)[7][8][9][10]. This reaction is catalyzed by two different enzymes:

-

L-2-hydroxy acid oxidase (L-HAOX): This enzyme, found primarily in the peroxisomes of the liver and kidneys, oxidizes L-HMTBA to KMB[8][11].

-

D-2-hydroxy acid dehydrogenase (D-HADH): This mitochondrial enzyme is responsible for the conversion of D-HMTBA to KMB and is found in a wide range of tissues[8][11].

Step 2: Transamination of KMB to L-Methionine

The second and final step is the transamination of KMB to form L-methionine[7][8][9][10]. This reaction is catalyzed by transaminases, which are ubiquitous enzymes, and involves the transfer of an amino group from a donor, such as L-leucine, to KMB[8][12]. The resulting L-methionine can then be utilized for protein synthesis and other metabolic functions[8].

The conversion of HMTBA to L-methionine has been demonstrated to occur in a variety of tissues, with the liver and kidneys showing the highest activity[9][13][14]. However, significant conversion also takes place in the intestinal epithelium, making L-methionine readily available upon absorption[8][12]. In ruminants, post-hepatic tissues, particularly the kidney, are a primary source of plasma methionine derived from HMTBA[13][14].

Bioavailability and Efficacy

The bioavailability of HMTBA as a methionine source has been a subject of extensive research, often in comparison to DL-methionine. While some studies suggest a lower bioavailability for HMTBA compared to DL-Met[15], others indicate that it can effectively support animal growth and protein synthesis[1][7][16]. The differences in reported bioavailability can be attributed to various factors, including the animal species, diet composition, and the experimental methodology used.

For instance, in broiler chickens, the bioavailability of DL-HMTBA has been reported to be around 77% compared to DL-Met[15]. However, it's important to consider that the different absorption and metabolic pathways of HMTBA may offer unique advantages under specific conditions[4].

Data Presentation

Table 1: Bioavailability and Excretion of Methionine Sources in Broilers

| Methionine Source | Bioavailability (vs. L-Met) | Excretion Rate (% of dosage) | Oxidation Rate (% of dosage) |

| L-Methionine | 100% | 2% | 4.2% |

| DL-Methionine | 90.5% | 10% | 5.5% |

| DL-HMTBA | 67% | 21% | 3-7% |

Source:[15]

Table 2: HMTBA Absorption and Metabolism in Lambs

| Parameter | Value |

| Recovery of HMTBA at the portal vein | 87% |

| HMTBA bypassing the liver | 63% |

| Total availability of HMTBA (as HMTBA and Met) | 17.9% of dose |

| Biological half-life of HMTBA in plasma | 76 min |

Experimental Protocols

1. In Vitro Caco-2 Cell Culture for Intestinal Conversion Studies

-

Cell Culture: Human Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer, which serves as a model for the intestinal epithelium.

-

Treatment: The cells are incubated with culture medium containing either radiolabeled [1-14C]HMTBA or [1-14C]L-methionine.

-

Analysis: After incubation, the cells are harvested, and the incorporation of radioactivity into cellular proteins is measured as an indicator of conversion to L-methionine and subsequent utilization. The activity of enzymes like D-HADH and L-HAOX can also be assayed in cell lysates.

2. In Vivo Stable Isotope Infusion in Lambs

-

Animal Preparation: Lambs are surgically fitted with catheters in the portal vein, mesenteric vein, and an artery to allow for blood sampling across the splanchnic bed.

-

Infusion: A continuous infusion of a stable isotope-labeled HMTBA (e.g., DL[1-13C]HMTBA) is administered into the abomasum, while a different labeled methionine (e.g., [2H3]Met) is infused intravenously.

-

Blood and Tissue Sampling: Blood samples are collected periodically from the catheters. At the end of the infusion period, tissue samples from various organs (liver, kidney, intestine, muscle, etc.) are collected.

-

Analysis: The enrichment of the stable isotopes in HMTBA and methionine in plasma and tissue samples is determined using mass spectrometry. This allows for the quantification of HMTBA absorption, its conversion to methionine in different tissues, and the overall metabolic fate of the compound.

3. Analytical Methodology for HMTBA and Methionine in Plasma

-

Method: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the simultaneous determination of HMTBA and methionine in plasma.

-

Sample Preparation: Plasma samples are deproteinized, and internal standards are added.

-

Chromatography: The analytes are separated on a C18 column using a gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water with an acid modifier.

-

Mass Spectrometry: Detection is performed using a mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific precursor and product ion transitions for HMTBA and methionine.

Mandatory Visualization

Caption: Metabolic pathway of HMTBA to L-Methionine.

Caption: Workflow for in vivo stable isotope studies.

References

- 1. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ni.novusint.com [ni.novusint.com]

- 6. Absorption of 2-hydroxy-4-(methylthio)butanoic acid by isolated sheep ruminal and omasal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]

- 12. Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absorption of 2-hydroxy-4-methylthiobutyrate and conversion to methionine in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Absorption of 2-hydroxy-4-methylthiobutyrate and conversion to methionine in lambs. | Semantic Scholar [semanticscholar.org]

- 15. cjbio.net [cjbio.net]

- 16. Effects of methionine on muscle protein synthesis and degradation pathways in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Absorption and digestive tract metabolism of 2-hydroxy-4-methylthiobutanoic acid in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability and Metabolic Pathway of Calcium 2-hydroxy-4-(methylthio)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-hydroxy-4-(methylthio)butanoate (Ca-HMTBA), a salt of the methionine hydroxy analog, serves as a prominent nutritional supplement in animal feed, providing a bioavailable source of L-methionine. This technical guide offers an in-depth exploration of the bioavailability, absorption, and metabolic conversion of Ca-HMTBA. It details the enzymatic pathways responsible for its transformation into L-methionine, presents quantitative data on its pharmacokinetic parameters, and outlines the experimental protocols for its analysis and evaluation. Furthermore, this guide elucidates the influence of HMTBA on cellular signaling pathways related to protein synthesis and antioxidant defense, providing a comprehensive resource for researchers in animal nutrition and metabolic science.

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in protein synthesis, methyl-group metabolism, and antioxidant defense. In animal nutrition, synthetic methionine sources are widely used to supplement feed and optimize growth and performance. This compound (Ca-HMTBA) is a widely utilized analog of methionine.[1] Unlike DL-methionine, which possesses an amino group, HMTBA features a hydroxyl group at the alpha-carbon.[2][3] This structural difference influences its absorption and metabolic conversion. This guide provides a detailed overview of the current scientific understanding of Ca-HMTBA's journey from ingestion to its ultimate function as L-methionine.

Bioavailability and Absorption

The bioavailability of HMTBA is a critical factor in its efficacy as a methionine substitute. It is absorbed across the gastrointestinal tract through a combination of passive diffusion and carrier-mediated transport.[4][5] The transport of HMTBA across the intestinal epithelium is facilitated by monocarboxylate transporters (MCTs), which are H+-dependent.[4][5][6] This differs from the sodium-dependent active transport systems responsible for methionine absorption.[6]

Quantitative Bioavailability Data

The relative bioavailability (RBV) of Ca-HMTBA compared to DL-methionine has been the subject of numerous studies across various species. The data, summarized in the table below, indicate that while Ca-HMTBA is an effective source of methionine, its bioavailability can be lower than that of DL-methionine on a weight-to-weight basis.

| Species | Parameter | DL-Methionine Bioavailability (%) | Ca-HMTBA Relative Bioavailability (%) (Product-to-Product) | Ca-HMTBA Relative Bioavailability (%) (Equimolar Basis) | Reference(s) |

| Broiler Chickens | Body Weight Gain | 100 | 68 | - | [7] |

| Broiler Chickens | Feed Conversion Ratio | 100 | 67 | - | [7] |

| Broiler Chickens | Carcass Weight | 100 | 56 | - | [7] |

| Broiler Chickens | Breast Meat Yield | 100 | 57 | - | [7] |

| Starter Pigs | Nitrogen Retained (g/d) | 100 | 70 | 83 | [8] |

| Nursery Pigs | Nitrogen Retained (g/d) | 100 | 68.4 | 81.4 | [9] |

| Laying Ducks | Egg Mass | - | Nonlinear response, ratio of slopes used | - | [4][10] |

Pharmacokinetic Parameters

Studies in lactating dairy cows have provided insights into the pharmacokinetics of intravenously infused HMTBA.

| Parameter | Value | Unit | Species | Reference(s) |

| Increased Whole-Body Plasma Flux of Methionine | 6.5 | mmol/h | Dairy Cow | [11] |

| Methionine Flow from HMTBA | 3.8 | mmol/h | Dairy Cow | [11] |

| Portal-Drained Viscera Extraction of HMTBA | 11 | % | Dairy Cow | [11] |

| Liver Extraction of HMTBA | 37 | % | Dairy Cow | [11] |

| Mammary Gland Extraction of HMTBA | 3.4 | % | Dairy Cow | [11] |

| Contribution to Milk Protein Methionine | 15 | % | Dairy Cow | [11][12] |

Metabolic Pathway

The conversion of HMTBA to L-methionine is a two-step enzymatic process that occurs within various tissues.[5][12][13][14] The initial step is the stereospecific oxidation of the D- and L-isomers of HMTBA to its keto-analog, 2-keto-4-(methylthio)butanoic acid (KMB).[5][12][13][14] This is followed by the transamination of KMB to L-methionine.[5][14]

Enzymatic Conversion

Two key enzymes catalyze the initial oxidation step:

-

L-2-hydroxy acid oxidase (L-HAOX): This peroxisomal flavoenzyme is specific for the L-isomer of HMTBA.[12][13] It is predominantly found in the liver and kidney.[12][13]

-

D-2-hydroxy acid dehydrogenase (D-HADH): This mitochondrial enzyme acts on the D-isomer of HMTBA.[12][13] It has a broader tissue distribution and is found in the liver, kidney, intestinal mucosa, and skeletal muscle.[13]

The resulting KMB is then converted to L-methionine by various transaminases, with branched-chain amino acids like L-leucine being preferred amino group donors.[5][14][15]

Metabolic Pathway Diagram

Experimental Protocols

Determination of HMTBA in Biological Samples (Bovine Serum)

This protocol is based on reversed-phase liquid chromatography (LC) coupled with electrospray ionization mass spectrometry (ESI-MS) or tandem MS (ESI-MS-MS).[2][16]

Sample Preparation:

-

To 1 mL of serum, add 2 mL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture and centrifuge.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50:50 water:methanol).

-

Filter the sample through a 0.2 µm filter before injection.

LC-MS/MS Conditions:

-

Column: C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size).[16]

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.[16]

-

Flow Rate: 1 mL/min.

-

Detection: ESI-MS or ESI-MS/MS in negative ion mode, monitoring the m/z transition for HMTBA.

In Vitro Conversion Assay using Caco-2 Cells

This protocol assesses the ability of intestinal cells to convert HMTBA to L-methionine.[5][14][15]

Cell Culture:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer (typically 21 days).[14]

Conversion Assay:

-

Wash the Caco-2 cell monolayers with a buffered salt solution.

-

Add a solution containing a known concentration of DL-HMTBA to the apical side of the inserts.

-

Incubate for a defined period (e.g., 2 hours).

-

Collect samples from both the apical and basolateral compartments, as well as the cell lysate.

-

Analyze the samples for the concentrations of HMTBA and L-methionine using LC-MS/MS.

Experimental Workflow for In Vitro Conversion Assay

Influence on Cellular Signaling Pathways

Beyond its role as a methionine precursor, HMTBA and its metabolic product, L-methionine, influence key cellular signaling pathways involved in protein synthesis and antioxidant defense.

mTOR Signaling Pathway and Protein Synthesis

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of protein synthesis. L-methionine, derived from HMTBA, can activate the mTOR signaling pathway, leading to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately promotes the initiation of protein translation.

References

- 1. The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review [mdpi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. brill.com [brill.com]

- 5. youtube.com [youtube.com]

- 6. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]

- 7. The D-2-hydroxyacid dehydrogenase incorrectly annotated PanE is the sole reduction system for branched-chain 2-keto acids in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of methionine hydroxy analogue supplementation on the expression of antioxidant-related genes of acute heat stress-exposed broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bio-efficacy of Calcium 2-hydroxy-4-(methylthio)butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro assessment of Calcium 2-hydroxy-4-(methylthio)butanoate (Ca-HMTB), a widely used methionine analogue in animal nutrition and a compound of interest in pharmaceutical research. This document details the experimental protocols for evaluating its bio-efficacy, presents quantitative data from key studies, and visualizes the underlying biological processes.

Introduction

This compound is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTB), a precursor to the essential amino acid L-methionine.[1] Its bio-efficacy is critically dependent on its absorption and subsequent conversion to L-methionine within the body. In vitro models provide a controlled environment to dissect these processes, offering valuable insights into its mechanism of action and comparative effectiveness against other methionine sources like DL-methionine (DL-Met).

Intestinal Absorption and Transport

The intestinal epithelium is the primary site for the absorption of Ca-HMTB. In vitro studies using models such as everted intestinal slices and Caco-2 cell monolayers have been instrumental in elucidating the transport mechanisms.

Experimental Protocol: In Vitro Intestinal Absorption using Everted Intestinal Slices

This protocol is adapted from studies investigating the intestinal uptake of HMTB in broiler chickens.[2][3]

Objective: To measure and compare the uptake of HMTB and DL-methionine in different sections of the small intestine.

Materials:

-

Jejunum and ileum sections from broiler chickens.

-

Earle's Balanced Salt Solution (EBSS), supplemented with 0.1% dextrose, 25 mM HEPES, and 1 mL/L gentamicin (B1671437) (pH 7.4).

-

Rinse buffer: 10 mM HEPES, 300 mM mannitol (B672) (pH 7.3).

-

Radiolabeled [1-¹⁴C]HMTB and [1-¹⁴C]DL-methionine.

-

Scintillation counter.

Procedure:

-

Euthanize broiler chickens and immediately excise the jejunum and ileum.

-

Rinse the intestinal sections with ice-cold EBSS.

-

Evert the intestinal sections and slice them into thin rings (approximately 150 mg).

-

Pre-incubate the intestinal rings in rinse buffer.

-

Incubate the rings in EBSS containing radiolabeled HMTB or DL-methionine at various concentrations (e.g., 0.1 to 50 mM) for specific time points.

-

After incubation, remove the rings and rinse thoroughly with ice-cold rinse buffer to remove any non-absorbed substrate.

-

Homogenize the tissue and measure the radioactivity using a scintillation counter to determine the amount of absorbed HMTB or DL-methionine.

Data Presentation:

Table 1: Comparative Uptake of HMTB and DL-Methionine in Broiler Intestinal Slices [2]

| Substrate (Concentration) | Tissue | Uptake (nmol/g tissue) |

| HMTB (5 mM) | Jejunum | Data not available in specific units |

| DL-Met (5 mM) | Jejunum | Data not available in specific units |

| HMTB (10 mM) | Jejunum | Data not available in specific units |

| DL-Met (10 mM) | Jejunum | Data not available in specific units |

| HMTB (20 mM) | Jejunum | Data not available in specific units |

| DL-Met (20 mM) | Jejunum | Data not available in specific units |

| HMTB (50 mM) | Jejunum | Data not available in specific units |

| DL-Met (50 mM) | Jejunum | Data not available in specific units |

| HMTB (5 mM) | Ileum | Data not available in specific units |

| DL-Met (5 mM) | Ileum | Data not available in specific units |

| HMTB (10 mM) | Ileum | Data not available in specific units |

| DL-Met (10 mM) | Ileum | Data not available in specific units |

| HMTB (20 mM) | Ileum | Data not available in specific units |

| DL-Met (20 mM) | Ileum | Data not available in specific units |

| HMTB (50 mM) | Ileum | Data not available in specific units |

| DL-Met (50 mM) | Ileum | Data not available in specific units |

Note: While the referenced study states that HMTBA uptake was equal to or greater than DLM absorption, specific quantitative data for this table is not provided in the abstract.[2]

Visualization of Intestinal Transport Workflow:

Workflow for in vitro intestinal absorption assay.

Intracellular Conversion to L-Methionine

Following absorption into the enterocytes, HMTB must be converted to L-methionine to be biologically active. This conversion is a two-step enzymatic process.

Experimental Protocol: HMTB Conversion in Caco-2 Cells

This protocol is based on studies investigating the metabolic fate of HMTB in intestinal cells.[4]

Objective: To quantify the conversion of HMTB to L-methionine in a human intestinal epithelial cell line.

Materials:

-

Differentiated Caco-2 cells grown on permeable supports.

-

Krebs buffer (pH 5.5 and 7.4).

-

[1-¹⁴C]HMTB.

-

Trichloroacetic acid (TCA).

-

Ion-exchange chromatography system.

Procedure:

-

Culture Caco-2 cells on permeable supports until fully differentiated.

-

Incubate the apical side of the Caco-2 monolayers with Krebs buffer (pH 5.5) containing [1-¹⁴C]HMTB.

-

After incubation, wash the cells with ice-cold Krebs buffer (pH 7.4).

-

Lyse the cells and precipitate the proteins with 10% TCA.

-

Separate the supernatant (containing free amino acids) from the protein pellet by centrifugation.

-

Quantify the amount of radiolabeled L-methionine in the supernatant using ion-exchange chromatography.

-

The protein pellet can be used to measure the incorporation of radiolabeled methionine into cellular proteins.

Signaling Pathway: Intracellular Conversion of HMTB to L-Methionine

The conversion of HMTB to L-methionine involves two key enzymatic steps: oxidation and transamination.[4]

Conversion of HMTB to L-Methionine.

Antimicrobial Bio-efficacy

In addition to its role as a methionine precursor, HMTB, as an organic acid, exhibits antimicrobial properties. This is particularly relevant in animal feed applications where it can help control pathogenic bacteria.

Experimental Protocol: In Vitro Antimicrobial Activity Assay

This protocol is a generalized approach based on studies evaluating the efficacy of organic acid mixtures containing HMTB.[5][6]

Objective: To determine the minimum inhibitory concentration (MIC) of Ca-HMTB against pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Salmonella enterica, Escherichia coli).

-

Mueller-Hinton broth (MHB).

-

Ca-HMTB stock solution.

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Prepare a serial dilution of the Ca-HMTB stock solution in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria without Ca-HMTB) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of Ca-HMTB that inhibits visible bacterial growth.

Data Presentation:

Table 2: Antimicrobial Activity of an Organic Acid Mixture Containing HMTB against Salmonella enterica [5][6]

| Treatment | Incubation Time (hours) | Log Reduction (CFU/g) |

| Activate DA™ (2%) | 12 | ~3 |

| Activate DA™ (2%) | 24 | 4 - 4.6 |

| Activate US WD-MAX™ (1%) | 12 | ~3 |

| Activate US WD-MAX™ (1%) | 24 | 4 - 4.6 |

Note: The data represents the reduction in Salmonella counts on pet food kibbles treated with organic acid mixtures containing HMTB.[5][6]

Visualization of Antimicrobial Action Logic:

Mechanism of antimicrobial action of HMTB.

Conclusion

In vitro assessment is a powerful tool for characterizing the bio-efficacy of this compound. The methodologies described in this guide, from intestinal absorption and metabolic conversion to antimicrobial activity, provide a comprehensive framework for researchers and professionals in drug development and animal nutrition. The presented data and visualizations offer a clear understanding of the key processes governing the biological activity of this important methionine analogue. Further research can build upon these foundational in vitro models to explore more complex interactions and optimize the application of Ca-HMTB in various fields.

References

- 1. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. "Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Buta" by Aiswariya Deliephan, Janak Dhakal et al. [digitalcommons.unl.edu]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Calcium 2-hydroxy-4-(methylthio)butanoate (CAS Number: 4857-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 2-hydroxy-4-(methylthio)butanoate, also known as methionine hydroxy analog calcium salt (MHA-Ca), is a widely utilized nutritional supplement, primarily in animal feed, serving as a bioavailable source of methionine.[1] Methionine is an essential amino acid critical for protein synthesis and various metabolic processes.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological functions, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). It is a white to off-white, water-soluble, crystalline powder.[1][2] The compound is recognized for its stability and bioavailability as a methionine precursor.[3]

| Property | Value | References |

| CAS Number | 4857-44-7 | [2][4][5] |

| Molecular Formula | C10H18CaO6S2 | [2][5] |

| Molecular Weight | 338.45 g/mol | [2][5] |

| Appearance | White or almost white crystalline powder | [2] |

| Solubility | Water-soluble | [1][6] |

| Melting Point | >270°C (decomposes) | [7][8] |

| Storage Temperature | 2-8°C | [2][9] |

Synthesis

A common method for the preparation of this compound involves the reaction of 2-hydroxy-4-(methylthio)butyric acid with a calcium source, such as calcium hydroxide (B78521), calcium oxide, or calcium carbonate.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles described in the cited patent literature.[10][11]

Materials:

-

2-hydroxy-4-(methylthio)butyric acid (HMTBA) solution

-

Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)

-

Mixing drier apparatus

-

Water

Procedure:

-

Charge the mixing drier with a stoichiometric amount of calcium hydroxide or calcium carbonate.

-

Continuously add the 2-hydroxy-4-(methylthio)butyric acid solution to the mixing drier while stirring. Alternatively, the calcium source and HMTBA solution can be added simultaneously.

-

Maintain the reaction temperature above 100°C to facilitate the reaction and evaporation of water. The reaction for calcium hydroxide is: 2 CH₃SCH₂CH₂CH(OH)COOH + Ca(OH)₂ → [CH₃SCH₂CH₂CH(OH)COO]₂Ca + 2 H₂O. The reaction for calcium carbonate is: 2 CH₃SCH₂CH₂CH(OH)COOH + CaCO₃ → [CH₃SCH₂CH₂CH(OH)COO]₂Ca + H₂O + CO₂.

-

After the addition of HMTBA is complete, continue drying the mixture with stirring for 35-40 minutes.

-

Cool the resulting product.

-

Pulverize and screen the dried product to obtain this compound powder.

Caption: Workflow for the synthesis of this compound.

Biological Function and Metabolism

This compound serves as a precursor to the essential amino acid L-methionine.[2][9] The conversion of the D- and L-isomers of HMTBA to L-methionine is a stereospecific enzymatic process that occurs primarily in the liver and other tissues.[10]

Metabolic Pathway

The conversion of HMTBA to L-methionine involves a two-step enzymatic reaction:

-

Oxidation: The D- and L-isomers of HMTBA are oxidized to the intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). This step is catalyzed by two different enzymes:

-

Transamination: KMB is then transaminated to form L-methionine.

This dual-enzyme system for both isomers allows for the efficient conversion of the racemic mixture of HMTBA to the biologically active L-methionine.[10]

Caption: Enzymatic conversion of HMTBA isomers to L-Methionine.

Role in Transsulfuration and Antioxidant Defense

HMTBA has been shown to be preferentially diverted to the transsulfuration pathway, leading to the production of antioxidant metabolites such as taurine (B1682933) and glutathione.[12] This suggests that HMTBA may play a role in protecting against oxidative stress and maintaining intestinal barrier function.[12]

Applications in Animal Nutrition

This compound is extensively used as a methionine supplement in the diets of poultry, swine, and ruminants to support growth, feed efficiency, and overall health.[3][6]

Performance Data in Livestock and Aquaculture

Numerous studies have evaluated the efficacy of this compound in various animal species. The following tables summarize key performance indicators from selected studies.

Table 1: Performance of Nursery Pigs Supplemented with MHA-Ca vs. DL-Methionine

| Parameter | Basal Diet (BD) | BD + 0.050% DL-Met | BD + 0.077% MHA-Ca | Reference |

| Nitrogen Retained (g/d) | - | Increased Linearly | Increased Linearly | [8][13] |

| N Retention (% of intake) | - | Increased Linearly | Increased Linearly | [8][13] |

| Relative Bioavailability (RBV) of MHA-Ca to DL-Met (product-to-product) | - | 100% | 63.0% - 68.4% | [8][13] |

| Relative Bioavailability (RBV) of MHA-Ca to DL-Met (equimolar) | - | 100% | 75.0% - 81.4% | [8][13] |

Table 2: Performance of Laying Ducks Supplemented with HMTBa vs. DL-Methionine

| Parameter | Basal Diet (BD) | BD + DL-Met | BD + HMTBa | Reference |

| Average Egg Weight (g) | Increased | Increased | [14] | |

| Egg Mass (g/d) | Increased | Increased | [14] | |

| Feed Conversion Ratio | Decreased | Decreased | [14] | |

| Relative Bioavailability (RBV) of HMTBa to DL-Met for Egg Mass | - | 100% | 98.7% | [14] |

| Relative Bioavailability (RBV) of HMTBa to DL-Met for FCR | - | 100% | 98.1% | [14] |

Table 3: Performance of Finishing Beef Steers Supplemented with HMTBA Isopropyl Ester (HMBi)

| Parameter | Control (0 g/d HMBi) | 15 g/d HMBi | 25-30 g/d HMBi | References |

| Average Daily Gain (ADG) | - | Increased | Increased Linearly | [15][16] |

| Feed Conversion Ratio (FCR) | - | - | Decreased Linearly | [15] |

| Blood Urea Nitrogen (BUN) | - | - | Decreased | [15] |

Experimental Protocols

Analysis of 2-hydroxy-4-(methylthio)butanoic Acid in Animal Feed

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a generalized procedure based on established methods for HMTBA analysis in feed.[7][17]

1. Sample Preparation: a. Weigh a representative sample of the ground feed (e.g., 10 g). b. Extract the HMTBA with cold water or a suitable buffer by shaking for a specified time (e.g., 15 minutes).[7] c. Centrifuge the extract to pellet solid materials. d. Filter the supernatant through a 0.45 µm filter prior to HPLC analysis.

2. HPLC Conditions:

- Column: C18 reversed-phase column.

- Mobile Phase: A suitable buffer system, such as a phosphate (B84403) buffer, with an organic modifier like methanol (B129727) or acetonitrile.

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detector at 210 nm.

- Injection Volume: 20 µL.

3. Quantification: a. Prepare a standard curve using known concentrations of this compound. b. Quantify the HMTBA in the sample by comparing its peak area to the standard curve.

Caption: General workflow for the analysis of HMTBA in animal feed by HPLC.

Determination of Bioavailability: Nitrogen Balance Assay

This is a generalized protocol for a nitrogen balance study in poultry or swine.[8][13]

1. Acclimation Period: a. House animals individually in metabolism cages that allow for the separate collection of feces and urine. b. Acclimate the animals to the cages and a basal diet for a period of 5-7 days.

2. Experimental Period: a. Randomly assign animals to dietary treatment groups, including a basal diet and the basal diet supplemented with graded levels of the reference amino acid (e.g., DL-methionine) and the test amino acid source (MHA-Ca). b. Feed the experimental diets for a period of 7-10 days. c. For the final 4-5 days of the experimental period, quantitatively collect all feces and urine.

3. Sample Analysis: a. Analyze the nitrogen content of the feed, feces, and urine using a suitable method (e.g., Kjeldahl or Dumas combustion).

4. Calculation: a. Nitrogen Intake (NI): Feed intake (g) × Nitrogen content of feed (%). b. Nitrogen Excretion (NE): (Fecal output (g) × Fecal nitrogen content (%)) + (Urine output (g) × Urinary nitrogen content (%)). c. Nitrogen Balance (NB): NI - NE.

Determination of Bioavailability: Slope-Ratio Assay

The slope-ratio assay is used to determine the relative bioavailability of a test amino acid source compared to a standard.[5]

1. Experimental Design: a. Formulate a basal diet that is deficient in the amino acid of interest (methionine). b. Create a series of diets by supplementing the basal diet with at least three graded levels of the standard (e.g., L-methionine) and the test substance (MHA-Ca). c. The supplementation levels should be within the linear response range for the chosen performance parameter.

2. Growth Trial: a. Randomly assign experimental animals to the dietary treatments. b. Measure a performance parameter that is sensitive to the dietary level of the limiting amino acid (e.g., weight gain, feed conversion ratio, nitrogen retention).

3. Statistical Analysis: a. For each amino acid source, perform a linear regression of the performance response against the supplemental amino acid intake. b. The relative bioavailability (RBV) of the test substance is calculated as the ratio of the slope of the regression line for the test substance to the slope of the regression line for the standard substance: RBV (%) = (Slope_test / Slope_standard) × 100

Safety and Toxicology

The toxicological data for this compound is limited. One study reported an oral LD50 in rats of 12,870 mg/kg, suggesting low acute toxicity.[17] However, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[17][18][19] Standard safety precautions, such as avoiding dust formation and using personal protective equipment, should be followed when handling the compound.[17][18]

Conclusion

This compound is a scientifically well-documented and commercially important source of methionine for animal nutrition. Its efficient conversion to L-methionine, coupled with potential antioxidant benefits, makes it a valuable compound for researchers and professionals in animal science and nutrition. The methodologies outlined in this guide provide a framework for the synthesis, analysis, and evaluation of this compound in a research and development setting. Further research into its specific signaling pathways and a more comprehensive toxicological profile would be beneficial.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway [kegg.jp]

- 4. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Developing a slope ratio chick assay for amino acid availability | AgriFutures Australia [agrifutures.com.au]

- 13. US4524077A - Liquid 2-hydroxy-4-methylthiobutyric acid and process for the preparation thereof - Google Patents [patents.google.com]

- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 15. (S)-2-hydroxy-acid oxidase - Wikipedia [en.wikipedia.org]

- 16. wiseias.com [wiseias.com]

- 17. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Effects of dietary supplementation of DL-2-hydroxy-4(methylthio) butanoic acid on antioxidant capacity and its related gene expression in lung and liver of broilers exposed to low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]

An In-depth Technical Guide to the Endogenous Metabolite: Calcium 2-hydroxy-4-(methylthio)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 2-hydroxy-4-(methylthio)butanoate, also known as MHA-Ca, is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). While widely recognized as a synthetic nutritional supplement and a precursor to the essential amino acid L-methionine, evidence suggests that HMTBa is also an active endogenous metabolite.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its metabolic fate, analytical determination, and biological activities. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications and further investigation of this compound.

Introduction

This compound is a stable, water-soluble powder that serves as a bioavailable source of HMTBa.[3] HMTBa is structurally analogous to methionine, with a hydroxyl group substituting the alpha-amino group.[4] Its primary role in nutrition is to provide a source of methionine for protein synthesis and other metabolic functions, particularly in animal feed.[5][6] However, the identification of HMTBa in the liver and excreta of animals never fed synthetic forms suggests a natural biochemical origin.[7][8] This finding opens up new avenues of research into its physiological roles beyond that of a simple methionine precursor.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | MHA-Ca, Calcium α-hydroxy-γ-methylmercaptobutyrate, Calcium bis(2-hydroxy-4-(methylthio)butyrate) | [5][9] |

| CAS Number | 4857-44-7 | [9] |

| Molecular Formula | C10H18CaO6S2 | [9] |

| Molecular Weight | 338.45 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [5][9] |

| Solubility | Soluble in water. Insoluble in ethanol (B145695) and DMSO. | [1][3] |

| Storage | 2-8°C for powder | [9] |

Endogenous Presence and Metabolism

Endogenous Synthesis

The endogenous presence of HMTBa is proposed to originate from the metabolism of 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[8] Studies in chicks have demonstrated the conversion of radiolabeled MTA into both HMTBa and 2-keto-4-(methylthio)butanoic acid (KMB), confirming a natural metabolic pathway for HMTBa synthesis.[8]

Metabolic Conversion to L-Methionine

The primary metabolic function of HMTBa is its conversion to L-methionine. This is a two-step enzymatic process that occurs in various tissues, with the liver and kidneys being particularly active.[9][10]

-

Oxidation: HMTBa is first oxidized to its keto-analogue, 2-keto-4-(methylthio)butanoic acid (KMB). This step is stereospecific, with different enzymes acting on the D- and L-isomers of HMTBa.[9]

-

Transamination: KMB is then transaminated to L-methionine, utilizing an amino group from other amino acids.[11]

Pharmacokinetics (ADME)

While comprehensive pharmacokinetic data in standard preclinical models are limited, studies in agricultural species provide insights into the absorption, distribution, metabolism, and excretion of HMTBa.

Absorption

HMTBa is absorbed from the gastrointestinal tract. In ruminants, the omasum shows a greater absorptive capacity than the rumen.[8] Intestinal transport is facilitated by the monocarboxylate transporter 1 (MCT1).[12]

Distribution and Metabolism

Following absorption, HMTBa is distributed to various tissues where it is converted to L-methionine. The liver and kidneys are the primary sites of this conversion.[10] While the liver tends to retain the newly synthesized methionine, the kidneys are a significant source of plasma methionine derived from HMTBa.[10]

Excretion

Endogenous 4-methylthio-2-hydroxybutyrate has been detected in human urine.[7]

Quantitative Pharmacokinetic and Endogenous Concentration Data

| Parameter | Species | Matrix | Value | Reference(s) |

| Urinary Excretion | Human | Urine | 0.14 to 0.25 mmol/mol creatinine | [7] |

| Relative Bioavailability (vs. DL-Methionine) | Pigs | - | 63.0% - 78.2% (product-to-product or equimolar basis) | [13] |

| Relative Bioavailability (vs. DL-Methionine) | Broiler Chickens | - | ~60-75% (equimolar basis) | [14] |

| Relative Bioavailability (vs. DL-Methionine) | Rainbow Trout | - | 60% - 73% (based on growth rate and nitrogen retention) | [15] |

| Whole-body plasma flux of Met (increase with HMTBA infusion) | Dairy Cows | Plasma | +6.5 mmol/h | [5] |

Biological Activities and Signaling Pathways

Beyond its role as a methionine precursor, HMTBa exhibits other biological activities, including antioxidant effects and modulation of cellular signaling pathways.

Antioxidant Properties and Nrf2 Pathway

HMTBa has been shown to possess antioxidant capabilities.[16] Studies suggest that it can upregulate the expression of antioxidant-related genes. This is potentially mediated through the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Regulation of Protein Synthesis via mTOR Signaling

HMTBa has been shown to activate the mTORC1 signaling pathway, a central regulator of protein synthesis. This activation leads to the phosphorylation of downstream targets such as S6 Kinase 1 (S6K1) and 4E-binding Protein 1 (4E-BP1), ultimately promoting protein synthesis.[17]

Experimental Protocols

Quantification of HMTBa in Biological Samples (Bovine Serum) by LC-MS/MS

This protocol is adapted from a method for the determination of HMTBa in bovine serum.[17]

-

Sample Preparation:

-

To 1 mL of bovine serum, add an appropriate internal standard.

-

Add 2 mL of acetone (B3395972) and vortex for 30 seconds.

-

Sonicate for 5 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of a 50:50 (v/v) water-methanol mixture.

-

Filter the sample through a 0.1-μm syringe filter before analysis.

-

-

LC-MS/MS Conditions:

-

Column: C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (Solvent B).

-

Gradient: Start with 100% Solvent A, ramping to 30% Solvent B over 15 minutes.

-

Detection: Electrospray ionization in negative mode (ESI-), monitoring for the transition of the HMTBa parent ion (m/z 149).

-

Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of a compound.[10][17]

-

Cell Culture:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seed cells onto polycarbonate filter inserts in 12- or 24-well plates at a density of 2.6 × 10^5 cells/cm².[1]

-

Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Add the test compound (dissolved in HBSS) to the apical (A) or basolateral (B) side.

-

Incubate at 37°C.

-

At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

-

Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp).

-

Gene Expression Analysis by qPCR

This protocol outlines the general steps for analyzing changes in gene expression in cells or tissues treated with HMTBa.[18]

-

RNA Extraction and cDNA Synthesis:

-

Treat cells or tissues with HMTBa for the desired time.

-

Isolate total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

qPCR:

-

Design or obtain validated primers for the target genes (e.g., Nrf2, SOD, TRxR1, MsrA, S6K1, 4E-BP1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Prepare a qPCR reaction mix containing cDNA, primers, and a SYBR Green or probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method or a standard curve to determine the relative gene expression.

-

Experimental and Drug Development Workflow

The evaluation of this compound or other methionine analogues for potential therapeutic applications typically follows a structured workflow from in vitro characterization to in vivo validation.

Conclusion and Future Directions

This compound is an endogenous metabolite with a well-established role as a precursor to L-methionine. Emerging research indicates that its biological activities extend to the modulation of cellular signaling pathways related to protein synthesis and antioxidant defense. This suggests that HMTBa may have therapeutic potential beyond its nutritional applications.

For drug development professionals, key areas for future investigation include:

-

Comprehensive Pharmacokinetic Profiling: Detailed ADME studies in standard preclinical models are necessary to understand the pharmacokinetic behavior of HMTBa and to establish a foundation for dose selection in further studies.

-

Elucidation of Signaling Mechanisms: Further research is needed to fully delineate the signaling pathways modulated by HMTBa, including the identification of direct molecular targets and the downstream consequences of pathway activation.

-

Evaluation in Disease Models: The antioxidant and protein synthesis-promoting properties of HMTBa warrant investigation in relevant disease models, such as those involving oxidative stress, muscle wasting, or metabolic disorders.

This technical guide provides a summary of the current knowledge on this compound. It is hoped that this information will stimulate further research into the physiological roles and therapeutic potential of this intriguing endogenous metabolite.

References

- 1. Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mednexus.org [mednexus.org]

- 4. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The dynamics of methionine supply and demand during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption of 2-hydroxy-4-(methylthio)butanoic acid by isolated sheep ruminal and omasal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "The Effects of HMTBa (2-hydroxy-4-methylthio-butanoic acid) Supplement" by Chad J. R. Jenkins [digitalcommons.unl.edu]

- 10. Effects of methionine hydroxy analogue supplementation on the expression of antioxidant-related genes of acute heat stress-exposed broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of methionine on muscle protein synthesis and degradation pathways in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115) [hmdb.ca]

- 13. chemscene.com [chemscene.com]

- 14. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ejast.org [ejast.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Calcium 2-hydroxy-4-(methylthio)butanoate

For Immediate Release

Shanghai, China – December 9, 2025 – In the realm of pharmaceutical and nutritional sciences, a thorough understanding of a compound's behavior in aqueous solutions is paramount for formulation development, bioavailability, and ultimate therapeutic or nutritional efficacy. This technical guide offers an in-depth analysis of the solubility and stability of Calcium 2-hydroxy-4-(methylthio)butanoate, a key compound in various research and development applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's physicochemical properties.

This compound, the calcium salt of the methionine hydroxy analogue, is a compound of increasing interest. Its effective utilization, however, is intrinsically linked to its solubility and stability in aqueous media. This guide synthesizes the available data, outlines experimental protocols for its characterization, and provides a framework for future investigations.

Chemical Identity and Structure

This compound is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid. Its chemical structure is fundamental to its physical and chemical properties.

Caption: Chemical Structure of this compound.

Aqueous Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption and distribution. For this compound, a comprehensive understanding of its solubility under various conditions is essential for formulation design.

Summary of Reported Aqueous Solubility Data

A review of commercially available data reveals some variability in the reported aqueous solubility of this compound. This highlights the need for standardized and well-documented experimental protocols.

| Data Source | Reported Aqueous Solubility | Conditions |

| Selleck Chemicals | 68 mg/mL | Not Specified |

| MedChemExpress | 14.29 mg/mL | Ultrasonic and warming and heat to 60°C |

| BOC Sciences | Sparingly Soluble | Sonicated |

| TargetMol | Water-soluble | Not Specified |

Factors Influencing Aqueous Solubility

pH: The solubility of this compound is expected to be significantly influenced by pH. The parent acid, 2-hydroxy-4-(methylthio)butanoic acid, has a predicted pKa of approximately 3.67.[1][2] In aqueous solutions with a pH above the pKa, the equilibrium will favor the ionized carboxylate form, which is expected to have higher solubility due to its charge. Conversely, at a pH below the pKa, the less soluble, non-ionized free acid form will predominate. As a salt of a weak acid, the solubility of this compound is likely to decrease in acidic conditions due to the common ion effect and the formation of the less soluble free acid.

Temperature: The dissolution of this compound in water is likely an endothermic process, as suggested by the recommendation to warm the solution to 60°C to aid dissolution. Therefore, its solubility is expected to increase with rising temperature. However, quantitative data on the temperature dependence of its solubility is currently not available in the public domain and requires experimental determination.

Stability in Aqueous Solutions

The chemical stability of a compound in its intended formulation and during its shelf life is a critical quality attribute. The stability of this compound in aqueous solutions is influenced by several factors, including pH, light, and the presence of oxidizing agents.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways in an aqueous environment. The thioether (sulfide) linkage is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The ester linkage, although not present in the parent molecule, could be a consideration for prodrug strategies. Hydrolysis under extreme pH conditions could also be a potential degradation route, although it is generally considered stable.

Caption: Potential Oxidative Degradation Pathway.

Forced Degradation Studies

To elucidate the degradation pathways and identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections outline methodologies for determining the solubility and stability of this compound.

Determination of Aqueous Solubility

A standardized protocol for determining the aqueous solubility of this compound is crucial to resolve the discrepancies in the reported data. The shake-flask method is a widely accepted technique.

Caption: Workflow for Solubility Determination.

Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.